molecular formula C25H19N5O2 B2679250 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide CAS No. 1251609-91-2

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

Cat. No. B2679250
CAS RN: 1251609-91-2
M. Wt: 421.46
InChI Key: MRSJHYUBIUELME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a useful research compound. Its molecular formula is C25H19N5O2 and its molecular weight is 421.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modification and Metabolism

One study explored systematic structure modifications of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase (AO), a challenge in drug development. By altering the heterocycle or blocking the reactive site, researchers aimed to enhance the stability of these compounds, potentially improving their therapeutic profiles (Linton et al., 2011).

Heterocyclic Compounds Synthesis

Another study utilized thiosemicarbazide derivatives as a building block for synthesizing various heterocyclic compounds, demonstrating the versatility of these chemical frameworks in creating biologically active molecules. This research underscores the synthetic utility of such derivatives in developing new therapeutic agents (Elmagd et al., 2017).

Antimycobacterial Activity

Research into novel imidazo[1,2-a]pyridine-3-carboxamide derivatives revealed their significant antimycobacterial activity, highlighting the therapeutic potential of these compounds in treating mycobacterial infections. The study identified specific structural features that contribute to the antimycobacterial efficacy of these molecules (Lv et al., 2017).

Methodological Advances in Synthesis

A new method for preparing (2-aminopyridin-4-yl)methanol was developed, showcasing advancements in synthesizing imidazo[1,2-a]pyridine derivatives. This methodological innovation facilitates the production of key intermediates for further chemical transformations, broadening the scope of synthesizable compounds (Lifshits et al., 2015).

Biological Activities and Potential Applications

The synthesis and characterization of new bioactive sulfonamide thiazole derivatives demonstrated their potential as insecticidal agents. This research illustrates the broad spectrum of biological activities that can be targeted through the chemical modification of imidazo[1,2-a]pyridine derivatives, extending their applicability beyond traditional medicinal chemistry into agricultural science (Soliman et al., 2020).

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2/c1-17-8-13-24(29-28-17)32-21-6-4-5-19(15-21)25(31)26-20-11-9-18(10-12-20)22-16-30-14-3-2-7-23(30)27-22/h2-16H,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSJHYUBIUELME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.